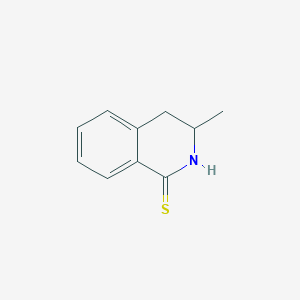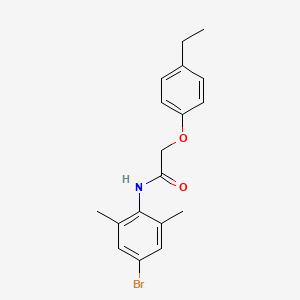
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and maintenance.
作用机制
The mechanism of action of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride is based on its ability to inhibit the enzyme PARP. PARP plays a critical role in DNA repair and maintenance, and inhibition of this enzyme can lead to the accumulation of DNA damage and cell death. N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose groups to target proteins.
Biochemical and Physiological Effects
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been shown to have a number of biochemical and physiological effects. Inhibition of PARP by N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride leads to the accumulation of DNA damage and activation of DNA damage response pathways. This can result in cell cycle arrest, apoptosis, and senescence. Additionally, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
实验室实验的优点和局限性
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, its ability to sensitize cancer cells to DNA-damaging agents makes it a potential therapeutic agent for cancer treatment. However, its limitations include its cost and limited availability, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for research on N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride. One area of interest is the development of more potent and selective PARP inhibitors. Additionally, there is ongoing research on the potential therapeutic applications of PARP inhibition in cancer treatment. Finally, there is interest in understanding the role of PARP in other biological processes, such as inflammation and neurodegeneration.
合成方法
The synthesis of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride involves a series of chemical reactions that result in the formation of the final product. The starting material is 6-bromo-2-chloroquinazoline, which is reacted with guanidine to form the intermediate compound N-(6-bromo-2-quinazolinyl)guanidine. This intermediate is then treated with hydrochloric acid to yield the final product, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride.
科学研究应用
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been used to investigate the potential therapeutic applications of PARP inhibition in cancer treatment.
属性
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O.ClH/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12;/h1-3H,(H5,11,12,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUOIIGDODIOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6004482.png)
![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)

![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)